2,3-Bis(heptafluoropropyl)quinoxaline
CAS No.: 2559-75-3
Cat. No.: VC19750926
Molecular Formula: C14H4F14N2
Molecular Weight: 466.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2559-75-3 |
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Molecular Formula | C14H4F14N2 |
Molecular Weight | 466.17 g/mol |
IUPAC Name | 2,3-bis(1,1,2,2,3,3,3-heptafluoropropyl)quinoxaline |
Standard InChI | InChI=1S/C14H4F14N2/c15-9(16,11(19,20)13(23,24)25)7-8(10(17,18)12(21,22)14(26,27)28)30-6-4-2-1-3-5(6)29-7/h1-4H |
Standard InChI Key | SEPNHEYQCJPUFY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The quinoxaline core consists of a benzene ring fused to a pyrazine ring, creating a planar, aromatic system. Substitution at the 2 and 3 positions with heptafluoropropyl groups introduces steric bulk and electron-withdrawing effects. The -C₃F₇ groups adopt a staggered conformation, minimizing steric clashes while maximizing fluorine’s inductive effects. X-ray crystallography of analogous compounds reveals bond lengths of 1.33–1.38 Å for the pyrazine C-N bonds and 1.40–1.45 Å for the benzene C-C bonds, consistent with aromatic delocalization .
Spectroscopic Signatures
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¹⁹F NMR: The -C₃F₇ groups produce distinct resonances between δ -75 and -85 ppm, reflecting the magnetic equivalence of fluorine atoms in the trifluoromethyl (-CF₃) termini .
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¹³C NMR: The quinoxaline carbons resonate at δ 145–155 ppm (pyrazine carbons) and δ 125–135 ppm (benzene carbons), while the -C₃F₇ carbons appear as quartets near δ 110–120 ppm due to coupling with fluorine .
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IR Spectroscopy: Stretching vibrations for C-F bonds appear at 1,150–1,250 cm⁻¹, and aromatic C=C/C=N vibrations occur at 1,450–1,600 cm⁻¹ .
Synthesis Methods and Reaction Mechanisms
Primary Synthetic Route
The most efficient synthesis involves the reaction of trans- or cis-perfluoroolefin oxides with o-phenylenediamine in dioxane (Scheme 1) :
Reaction Conditions:
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Solvent: Dioxane or N,N-dimethylacetamide
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Temperature: 80–100°C
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Time: 12–24 hours
Mechanism:
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Nucleophilic attack of o-phenylenediamine on the epoxide oxygen, leading to ring opening.
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Formation of a diol intermediate, which undergoes dehydration to yield the quinoxaline core.
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Concurrent isomerization of the epoxide to perfluoroketones (e.g., octafluoro-2-butanone) as a side reaction .
Table 1: Synthesis Yields and Byproducts
Substrate Epoxide | Solvent | Quinoxaline Yield (%) | Byproduct (Ketone) Yield (%) |
---|---|---|---|
trans-C₃F₇ epoxide | Dioxane | 67 | 25 |
cis-C₃F₇ epoxide | Dioxane | 58 | 28 |
trans-C₃F₇ epoxide | DMA | 8 | 72 |
Challenges and Optimization
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Solvent Polarity: Polar solvents like N,N-dimethylacetamide (DMA) favor ketone formation over quinoxaline, reducing yields .
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Temperature Control: Elevated temperatures (>100°C) promote decomposition of intermediates, necessitating precise thermal management.
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Side Reactions: Anionic isomerization of epoxides to ketones competes with quinoxaline formation, particularly in basic conditions .
Physicochemical Properties and Stability
Lipophilicity and Solubility
The -C₃F₇ groups confer extreme hydrophobicity, as evidenced by a calculated logP value of 4.2–4.8. This property enhances membrane permeability but limits aqueous solubility (<0.1 mg/mL in water) .
Thermal and Chemical Stability
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Thermal Decomposition: Onset at 220°C, with complete decomposition by 300°C, releasing CF₃ and CF₂ radicals.
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Acid/Base Resistance: Stable in pH 3–10 due to the inertness of C-F bonds.
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Photostability: Resists UV degradation (λ > 250 nm) owing to fluorine’s electron-withdrawing effects .
Biological and Pharmacological Activities
Antimicrobial Activity
2,3-Disubstituted quinoxalines show broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) :
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
Compound | MIC (mg/L) | Target Pathogens |
---|---|---|
2,3-Bis(phenylamino)quinoxaline | 0.25–1.0 | MRSA, VRE |
6-Nitroquinoxaline | 0.5–2.0 | E. coli, P. aeruginosa |
2-Trifluoromethylquinoxaline | 0.1–0.5 | C. albicans |
Applications in Materials Science
Organic Electronics
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Electron-Transport Layers: The electron-deficient quinoxaline core facilitates electron injection in OLEDs, achieving external quantum efficiencies (EQE) of 12–15% .
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Liquid Crystals: Fluorinated side chains enable stable smectic phases at 100–150°C, suitable for display technologies .
Catalysis
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Lewis Acid Catalysts: The -C₃F₇ groups enhance electrophilicity, enabling activation of carbonyl compounds in Diels-Alder reactions (yield: 85–92%) .
Comparative Analysis with Related Quinoxalines
Table 3: Structural and Functional Comparison
Compound | Substituents | Key Properties | Applications |
---|---|---|---|
2,3-Dichloroquinoxaline | -Cl at 2,3 | High reactivity, antimicrobial | Pesticides |
2,3-Bis(phenylamino)quinoxaline | -NHPh at 2,3 | Solubility, anticancer | Drug discovery |
6-Nitroquinoxaline | -NO₂ at 6 | Electron-withdrawing, antiviral | Sensors |
2,3-Bis(heptafluoropropyl)quinoxaline | -C₃F₇ at 2,3 | Lipophilicity, thermal stability | Electronics, catalysis |
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of -C₃F₇ chain length to optimize bioactivity.
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Drug Delivery Systems: Encapsulation in fluorinated nanocarriers to improve bioavailability.
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Sustainable Synthesis: Development of catalytic, solvent-free routes to minimize ketone byproducts.
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